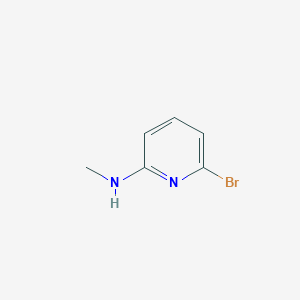

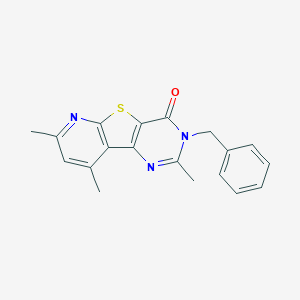

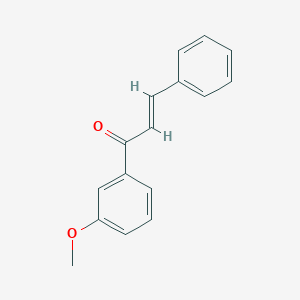

![molecular formula C7H5NOS B183330 Thieno[3,2-b]pyridin-6-ol CAS No. 115063-93-9](/img/structure/B183330.png)

Thieno[3,2-b]pyridin-6-ol

カタログ番号 B183330

CAS番号:

115063-93-9

分子量: 151.19 g/mol

InChIキー: ZVIDGVLPNKUNTL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

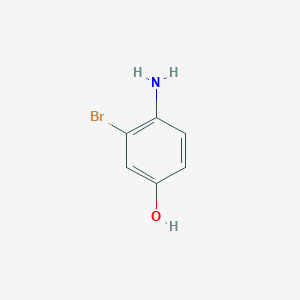

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H5NOS . It has a molecular weight of 152.2 . The IUPAC name for this compound is 1H-1lambda3-thieno[3,2-b]pyridin-6-ol .

Molecular Structure Analysis

The InChI code for Thieno[3,2-b]pyridin-6-ol is1S/C7H6NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H . The compound has a topological polar surface area of 61.4 Ų and a complexity of 131 . Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridin-6-ol has a molecular weight of 151.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 151.00918496 g/mol .科学的研究の応用

-

Pharmacological and Biological Utility

- Field : Pharmacology and Biology

- Application : Thieno[2,3-b]pyridine derivatives, a similar compound to Thieno[3,2-b]pyridin-6-ol, are known for their pharmacological and biological utility. They have been used for their anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

- Methods : The synthesis of these compounds often involves reactions with substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results : These compounds have shown promising results in various biological and pharmacological applications, including acting as Pim-1 kinase inhibitors and multidrug resistance modulators .

-

Synthesis of Cycloalkylthienopyridine-2-carboxamides

- Field : Organic Chemistry

- Application : Thieno[2,3-b]pyridines have been used in the synthesis of cycloalkylthienopyridine-2-carboxamides .

- Methods : The synthesis starts from cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .

- Results : This method provides a practical synthesis of cycloalkylthienopyridine-2-carboxamides .

-

Food and Cosmetics

- Field : Food Science and Cosmetology

- Application : Thieno[3,2-b]pyridin-7-ol is also used in the production of certain food products and cosmetics .

- Methods : The specific methods of application would depend on the particular food or cosmetic product being produced .

- Results : The use of these compounds can contribute to the properties and effectiveness of the final food or cosmetic product .

-

Food and Cosmetics

- Field : Food Science and Cosmetology

- Application : Thieno[3,2-b]pyridin-7-ol is also used in the production of certain food products and cosmetics .

- Methods : The specific methods of application would depend on the particular food or cosmetic product being produced .

- Results : The use of these compounds can contribute to the properties and effectiveness of the final food or cosmetic product .

特性

IUPAC Name |

thieno[3,2-b]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDGVLPNKUNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602984 | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridin-6-ol | |

CAS RN |

115063-93-9 | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115063-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of 6-aminothieno[3,2-b]pyridine (2.5 g, 16.6 mmol) in water (22 ml) containing concentrated sulfuric acid (4.15 ml) and cooled at 0° C. was added dropwise with vigorous stirring a solution of sodium nitrite (1.26 g, 18.3 mmol) in water (7 ml) to give a copious yellow precipitate. This slurry was pipetted dropwise into 5% sulfuric acid (110 ml) maintained at 110° C. After an additional hour, the solution was cooled to room temperature and washed with methylene chloride. This aqueous solution was made basic with sodium hydroxide and washed again with methylene chloride to remove any unreacted starting material. The aqueous solution was then made neutral with hydrochloric acid and the precipitated product was extracted into chloroform/methanol, dried over anhydrous sodium sulfate and filtered through a pad of charcoal and the solvents were evaporated to give product (2.2 g) which was purified by crystallization from hot ethyl acetate/methanol to give pure product (1.81 g, 72% yield), m.p. 228°-230 ° C.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。